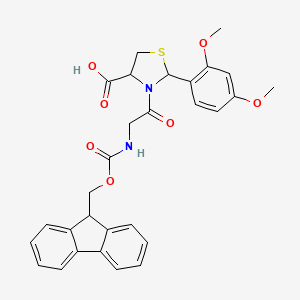

![molecular formula C22H23N5O2 B2775457 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1358888-24-0](/img/structure/B2775457.png)

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

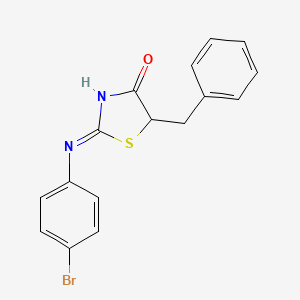

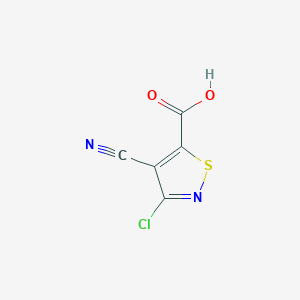

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is a type of heterocyclic compound . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a type of fused ring system. It also has an acetamide group attached to one of the rings .Scientific Research Applications

Chemical Synthesis and Derivative Development

The research on 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide and its derivatives primarily focuses on the diversified synthesis of structurally varied and complex fused tricyclic scaffolds. One method involves a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, which provides rapid access to these compounds through readily available starting materials (An et al., 2017). Another approach includes the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, highlighting the versatility of the triazoloquinoxaline moiety in creating amino acid derivatives (Fathalla, 2015).

Pharmacological Applications

The pharmacological interest in these compounds lies in their potential for developing new therapeutic agents. For instance, derivatives of the core structure have been synthesized and evaluated for positive inotropic activity, showing favorable in vitro activity compared to standard drugs, indicating their potential in treating cardiovascular diseases (Wu et al., 2012). Further research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives also demonstrated promising positive inotropic activity, suggesting a potential area for developing new cardiac therapeutics (Zhang et al., 2008).

Anticonvulsant and Antimicrobial Potential

Further extending the scope of research, some derivatives have shown potential anticonvulsant properties, offering a basis for the development of novel anticonvulsant agents. This includes the synthesis of novel quinoxaline derivatives with demonstrated activities in models of induced convulsions (Alswah et al., 2013). Additionally, antimicrobial properties have been investigated, with certain substituted quinoxalines exhibiting potent antibacterial activity, underscoring the potential for these compounds in addressing microbial infections (Badran et al., 2003).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-4-19-24-25-21-22(29)26(17-7-5-6-8-18(17)27(19)21)13-20(28)23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVHZFJAZYKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)

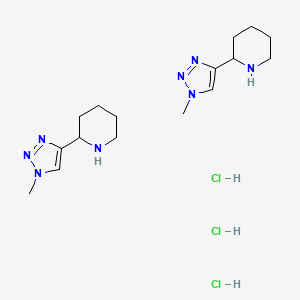

![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

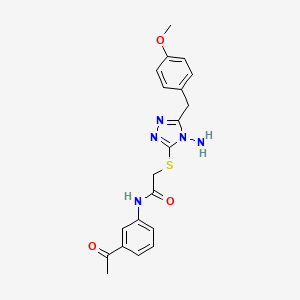

![2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2775388.png)

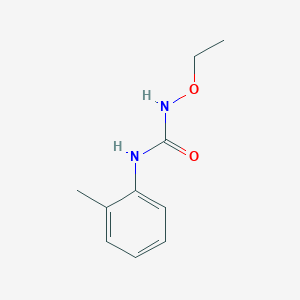

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2775391.png)